5,5-difluorohexan-2-one
Description
5,5-Difluorohexan-2-one is a fluorinated aliphatic ketone characterized by two fluorine atoms at the 5th carbon of a hexan-2-one backbone. This substitution introduces significant electronic and steric effects, enhancing the compound's polarity and altering its reactivity compared to non-fluorinated analogs. Fluorine’s high electronegativity increases the electrophilicity of the ketone group, making it more reactive toward nucleophilic additions. The terminal positioning of fluorine atoms also impacts solubility, typically reducing water solubility while enhancing miscibility with organic solvents.
Properties
CAS No. |
366799-81-7 |
|---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluorohexan-2-one typically involves the fluorination of hexan-2-one derivatives. One common method includes the use of fluorinating agents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5,5-Difluorohexan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, the compound’s fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates. It is often incorporated into molecules to improve their pharmacokinetic properties .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5,5-difluorohexan-2-one involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of specific biochemical pathways, making it useful in drug design and development .
Comparison with Similar Compounds
5,5-Dimethylfuran-2-one (CAS 20019-64-1)
Structural Differences :
- 5,5-Dimethylfuran-2-one: Cyclic ketone (furanone) with methyl groups at the 5,5 positions.
- 5,5-Difluorohexan-2-one : Acyclic ketone with fluorine substituents.
Key Comparisons :
trans-2-Amino-5,5-difluoro-cyclohexanol Hydrochloride (CAS 2126162-64-7)
Structural Differences :
- Cyclohexanol derivative: Contains a hydroxyl, amino group, and 5,5-difluoro substitution on a cyclohexane ring.
Key Comparisons :
5,5-Dimethyl-1,3-cyclohexanedione
Structural Differences :
- Cyclohexanedione : Diketone with methyl substituents.
- Difluorohexan-2-one: Mono-ketone with terminal fluorination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
